molecular formula C14H23NO B7997953 1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol

1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol

Cat. No.: B7997953
M. Wt: 221.34 g/mol
InChI Key: QYDVZCXABBKWGC-UHFFFAOYSA-N
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Description

1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methyl-propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl group of the benzaldehyde, followed by protonation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-(Diethylamino)benzaldehyde: Precursor in the synthesis of 1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol.

    1-(4-(Diethylamino)phenyl)-2-hydroxy-2-(4-methylphenyl)ethanone: Another compound with a similar diethylamino group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-5-15(6-2)13-9-7-12(8-10-13)11-14(3,4)16/h7-10,16H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDVZCXABBKWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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